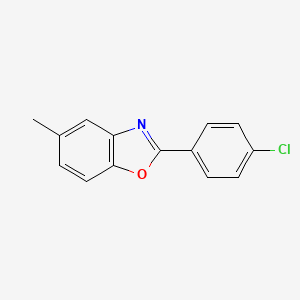

2-(4-Chlorophenyl)-5-methyl-1,3-benzoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

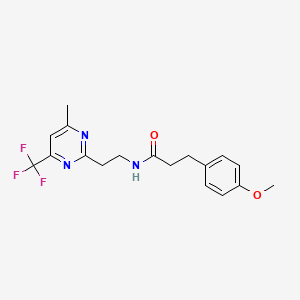

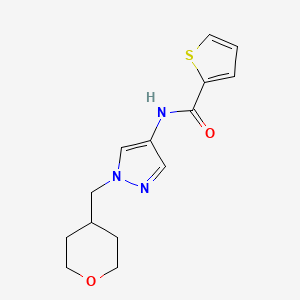

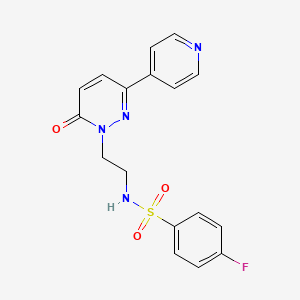

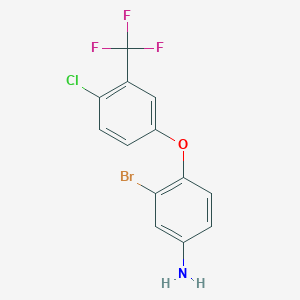

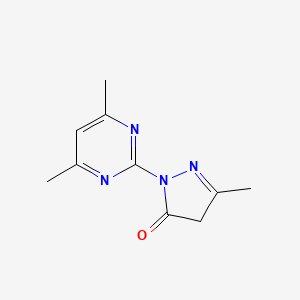

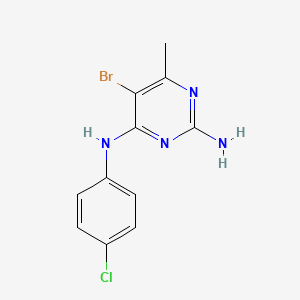

Compounds like “2-(4-Chlorophenyl)-5-methyl-1,3-benzoxazole” belong to a class of organic compounds known as benzoxazoles, which are aromatic heterocyclic compounds with a benzene ring fused to an oxazole ring . They are used in various fields such as medicine, agriculture, and materials due to their diverse biological activities .

Synthesis Analysis

The synthesis of benzoxazoles often involves the cyclization of 2-aminophenols and carboxylic acids or their derivatives . The specific synthesis process for “2-(4-Chlorophenyl)-5-methyl-1,3-benzoxazole” is not available in the literature I found.Molecular Structure Analysis

The molecular structure of benzoxazoles can be analyzed using various spectroscopic techniques such as FT-IR, UV-vis, and NMR . These techniques can provide information about the functional groups, electronic transitions, and atomic connectivity in the molecule .Chemical Reactions Analysis

The chemical reactions of benzoxazoles depend on their functional groups and substitution patterns. They can undergo various reactions such as alkylation, acylation, nitration, sulfonation, and halogenation .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “2-(4-Chlorophenyl)-5-methyl-1,3-benzoxazole” can be predicted using computational methods. These properties include molecular weight, XLogP (a measure of lipophilicity), hydrogen bond donor and acceptor count, rotatable bond count, and exact mass .Scientific Research Applications

Anticancer Properties

The benzoxazole scaffold in 2-(4-Chlorophenyl)-5-methyl-1,3-benzoxazole has been investigated for its potential as an anticancer agent. Researchers have characterized its molecular structure using quantum chemical methods, confirming its suitability for drug development . Further studies explore its interactions with metalloproteinase receptors, such as MMP-2, which play a crucial role in cancer progression.

Catalyst in Organic Synthesis

2-(4-Chlorophenyl)-5-methyl-1,3-benzoxazole can serve as a catalyst in various reactions, including Diels-Alder reactions. Additionally, it acts as a polymerization agent. Its unique structure contributes to its catalytic properties, making it valuable in synthetic chemistry.

Pharmaceutical Synthesis

Researchers have utilized this compound as a reagent in the synthesis of diverse organic molecules, including pharmaceuticals. Its functional groups and aromatic system make it versatile for constructing complex structures . Investigating its reactivity and selectivity is essential for designing novel drugs.

Optoelectronic Materials

Thin films of 2-(4-Chlorophenyl)-5-methyl-1,3-benzoxazole have been prepared for optoelectronic applications. These films exhibit interesting optical properties, making them potential candidates for devices like organic light-emitting diodes (OLEDs) and photovoltaic cells .

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as pyraclostrobin, have been found to target specific pathogens like botrytis cinerea and alternaria alternata .

Mode of Action

Chlorfenapyr, a compound with a similar structure, disrupts the production of adenosine triphosphate .

Biochemical Pathways

Compounds with similar structures, such as ddt, are known to be metabolized slowly by animals and are deposited and stored in fatty tissues .

Result of Action

Indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

For instance, Chlorfenapyr’s degradation properties have led to some adverse effects, including pest resistance and environmental toxicity .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(4-chlorophenyl)-5-methyl-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO/c1-9-2-7-13-12(8-9)16-14(17-13)10-3-5-11(15)6-4-10/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSCLPYWGXHGCOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-cyano-3-(4-methoxyphenyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2428652.png)

![2-(4-((4-Chlorophenyl)sulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2428655.png)

![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2428670.png)

![2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2428671.png)